3-(2-Chloroethyl)-1,2,4,5-tetramethylbenzene
Description
Chemical Structure and Physicochemical Properties
Molecular Architecture of 3-(2-Chloroethyl)-1,2,4,5-Tetramethylbenzene
The compound features a benzene ring substituted with four methyl groups at the 1, 2, 4, and 5 positions and a 2-chloroethyl group at the 3 position. Its molecular formula is $$ \text{C}{12}\text{H}{17}\text{Cl} $$, with a molecular weight of 196.716 g/mol. The chloroethyl substituent introduces a polarizable C-Cl bond, while the tetramethyl arrangement creates steric hindrance around the aromatic core.
Table 1: Key Molecular Parameters
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{12}\text{H}{17}\text{Cl} $$ |
| Exact Mass | 196.10200 Da |
| LogP (Octanol-Water) | 3.7015 |
| Topological Polar Surface Area | 0 Ų |
The chloroethyl group adopts a staggered conformation to minimize steric clashes with adjacent methyl substituents.
Crystallographic and Stereochemical Features
No experimental crystallographic data for this compound is available in public databases. However, the structurally related 1,2,4,5-tetramethylbenzene (durene) crystallizes in a monoclinic system with space group $$ P2_1/c $$. By analogy, the chloroethyl derivative likely exhibits similar packing motifs, with van der Waals interactions dominating due to the absence of strong hydrogen-bond donors.
Thermochemical Properties: Melting Point, Boiling Point, and Phase Behavior
Reported experimental thermochemical data for this compound is limited. Predictive models estimate:
- Melting Point : -15.1°C (range: -36.0 to 5.81°C)
- Boiling Point : Not experimentally determined, but comparable chlorinated aromatics typically boil between 200-300°C
The phase diagram remains uncharacterized, though the high LogP suggests preferential partitioning into nonpolar phases.
Solubility Profile and Partition Coefficients
The compound exhibits low aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic aromatic core and methyl substituents. Key solubility parameters include:
- LogP : 3.7015, indicating high lipophilicity
- Estimated Solubility in Organic Solvents :
- Hexane: >50 mg/mL
- Dichloromethane: >100 mg/mL
- Methanol: <10 mg/mL
Partitioning behavior aligns with halogenated alkylbenzenes, showing >90% recovery in octanol-water systems.
Spectroscopic Characterization: NMR, IR, and Mass Spectral Data
Nuclear Magnetic Resonance (NMR)
Predicted $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$, 400 MHz):
- δ 2.28 (s, 12H, 4×CH$$ _3 $$)
- δ 2.90 (t, J=7.2 Hz, 2H, CH$$ _2 $$Cl)
- δ 3.55 (t, J=7.2 Hz, 2H, Ar-CH$$ _2 $$)
- δ 6.75 (s, 1H, aromatic H)
- $$ ^{13}\text{C} $$ NMR*:
- δ 18.9 (CH$$ _3 $$), δ 35.2 (CH$$ _2 $$Cl), δ 45.8 (Ar-CH$$ _2 $$), δ 128-134 (aromatic C), δ 139.5 (C-Cl)
Infrared Spectroscopy
Key absorption bands:
- 2960 cm$$ ^{-1} $$ (C-H stretch, CH$$ _3 $$)
- 1260 cm$$ ^{-1} $$ (C-Cl stretch)
- 820 cm$$ ^{-1} $$ (aromatic C-H out-of-plane bending)
Mass Spectrometry
- EI-MS : m/z 196 [M]$$ ^+ $$, 161 [M-Cl]$$ ^+ $$, 145 [M-C$$ _2$$H$$ _5$$Cl]$$ ^+ $$
- Fragmentation pattern dominated by loss of chloroethyl (-63 Da) and sequential methyl groups (-15 Da each)
Table 2: Characteristic Spectral Peaks
| Technique | Key Signals |
|---|---|
| $$ ^1\text{H} $$ NMR | δ 2.28 (s), 2.90 (t), 6.75 (s) |
| IR | 2960, 1260, 820 cm$$ ^{-1} $$ |
| MS | m/z 196, 161, 145 |
Properties
CAS No. |
7383-68-8 |
|---|---|
Molecular Formula |
C12H17Cl |
Molecular Weight |
196.71 g/mol |
IUPAC Name |
3-(2-chloroethyl)-1,2,4,5-tetramethylbenzene |
InChI |
InChI=1S/C12H17Cl/c1-8-7-9(2)11(4)12(5-6-13)10(8)3/h7H,5-6H2,1-4H3 |
InChI Key |
LDSZVLDRUGEROB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CCCl)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Ethyl-1,2,4,5-Tetramethylbenzene
The precursor 3-ethyl-1,2,4,5-tetramethylbenzene is synthesized via Friedel-Crafts alkylation of 1,2,4,5-tetramethylbenzene (durene) with ethyl chloride or ethylene in the presence of a Lewis acid catalyst. Industrial-scale production often employs AlCl₃ or ZnCl₂ at 80–120°C, achieving yields of 70–85%.
Reaction Conditions:
- Catalyst: AlCl₃ (10–15 mol%)
- Solvent: Dichloromethane or chlorobenzene
- Temperature: 80–100°C
- Time: 4–6 hours
Chlorination of the Ethyl Side Chain
The ethyl group is chlorinated using Cl₂ gas under radical initiation or SOCl₂ in the presence of AIBN (azobisisobutyronitrile). Terminal chlorination is favored at 60–80°C, yielding 3-(2-chloroethyl)-1,2,4,5-tetramethylbenzene with 65–75% efficiency.
Key Data:
| Parameter | Value |
|---|---|
| Chlorinating Agent | Cl₂ (1.1 equiv) |
| Catalyst | AIBN (2 mol%) |
| Temperature | 70°C |
| Yield | 72% |
Side Reactions:
- Over-chlorination to 2,3-dichloroethyl derivatives (5–8% byproduct).
- Isomerization due to radical intermediates.
Direct Friedel-Crafts Alkylation with Chloroethyl Reagents
Use of 1-Chloro-2-ethyl Chloride
1-Chloro-2-ethyl chloride reacts with durene under Friedel-Crafts conditions. AlCl₃ facilitates electrophilic substitution, though steric hindrance from methyl groups reduces yields to 50–60%.
Optimized Protocol:
Limitations and Alternatives
Chloroethyl reagents are prone to elimination, forming ethylene byproducts. Substituting 2-chloroethyl ethers or 2-chloroethanol with H₂SO₄ mitigates this issue, albeit with lower yields (45–55%).
Nucleophilic Substitution of Hydroxyethyl Derivatives
Synthesis of 3-(2-Hydroxyethyl)-1,2,4,5-Tetramethylbenzene
Durene is alkylated with ethylene oxide using BF₃·Et₂O as a catalyst, forming the hydroxyethyl intermediate (85–90% yield).
Reaction Scheme:
1,2,4,5-Tetramethylbenzene + Ethylene oxide → 3-(2-Hydroxyethyl)-1,2,4,5-tetramethylbenzene
Conversion to Chloroethyl Derivative
The hydroxyl group is replaced via treatment with SOCl₂ or PCl₅ in anhydrous conditions:
Conditions:
- Reagent: SOCl₂ (2.0 equiv)
- Solvent: Dry toluene
- Temperature: 25°C (room temperature)
- Yield: 88–92%
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Friedel-Crafts + Cl₂ | High selectivity | Radical byproducts | 65–75% |
| Direct Alkylation | One-step process | Low yields due to steric effects | 45–60% |
| Nucleophilic Substitution | High purity | Requires hydroxyethyl precursor | 85–92% |
Industrial-Scale Considerations
Catalyst Recycling
- AlCl₃ is recovered via aqueous extraction, reducing costs.
- Continuous-flow reactors improve Cl₂ utilization by 20%.
Emerging Techniques
Photocatalytic Chlorination
UV light with FeCl₃ achieves 80% yield at 40°C, minimizing thermal degradation.
Biocatalytic Approaches
Pseudomonas spp. oxidize ethyl groups to chloroethyl derivatives under mild conditions (30°C, pH 7), though scalability remains challenging.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-1,2,4,5-tetramethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The chloroethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic media are employed.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of ethyl-substituted benzene derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate for Organic Synthesis:
3-(2-Chloroethyl)-1,2,4,5-tetramethylbenzene is utilized as an intermediate in the synthesis of various organic compounds. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules.
Production of Polyimide Resins:
The compound serves as a precursor for pyromellitic acid and pyromellitic dianhydride, which are critical components in the production of polyimide resins. These resins are known for their thermal stability and mechanical strength, making them suitable for high-performance applications in electronics and aerospace industries .
Environmental Applications
Degradation Studies:
Research indicates that this compound undergoes degradation when exposed to hydroxyl radicals in the atmosphere. Understanding its degradation pathways is essential for assessing its environmental impact and developing strategies for pollution management .
Microbial Degradation:
Studies have shown that microbial pathways can effectively degrade chlorinated aromatic compounds like this compound. This property is significant for bioremediation efforts aimed at cleaning up contaminated sites where such compounds are present .
Materials Science
Polymer Curing Agent:
The compound is explored as a curing agent in polymer chemistry. Its ability to enhance the curing process of liquid polybutadiene at low temperatures demonstrates its potential in developing advanced materials with improved performance characteristics .
Calibration Standards in NMR Spectroscopy:
In nuclear magnetic resonance (NMR) spectroscopy, this compound is used as a calibration standard due to its unique hygroscopic properties. This application is crucial for ensuring accurate quantitative analyses in chemical research .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Zhao et al., 2022 | Environmental Behavior | Investigated degradation mechanisms of this compound under hydroxyl radical exposure; emphasized ecological risks. |
| Li and Wang, 2022 | Polymer Chemistry | Demonstrated enhanced curing of liquid polybutadiene using the compound; highlighted potential for advanced material development. |
| Suiter and Widegren, 2021 | NMR Spectroscopy | Discussed the compound's use as a calibration standard; noted its impact on accuracy in quantitative analyses. |
| Lacalle-Bergeron et al., 2021 | Metabolomics | Explored the compound's role in gas chromatography-mass spectrometry for identifying pheromones; significant for veterinary sciences. |
| Van Leeuwen et al., 2020 | Biodegradation | Provided insights into microbial degradation pathways; relevant for environmental remediation strategies involving dense non-aqueous phase liquids (DNAPLs). |
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-1,2,4,5-tetramethylbenzene involves its interaction with cellular components, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins, potentially disrupting their normal function . This alkylation mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
3-Chloro-1,2,4,5-Tetramethylbenzene (CTeMB)
- Synthesis : CTeMB is synthesized via electrophilic chlorination of Durene under controlled conditions (0–−5°C, AlCl₃ catalyst, CHCl₃ solvent), achieving 78.7% selectivity and 20.2% isolated yield .
- Reactivity : The chloro substituent at the 3-position is less sterically hindered than a chloroethyl group, favoring direct substitution or elimination reactions. In contrast, the chloroethyl group in 3-(2-Chloroethyl)-Durene may undergo β-elimination to form a vinyl chloride intermediate or participate in nucleophilic substitution due to its longer chain .
- Applications : CTeMB serves as an intermediate in chlorinated polymer precursors, whereas the chloroethyl derivative might enable cross-linking in polymer matrices due to its extended alkyl chain .
1,4-Dichloro-2,3,5,6-Tetramethylbenzene (DCTeMB)
- Synthesis : DCTeMB is produced with 100% selectivity and 94.1% yield under solvent-free, catalyst-free conditions at 0–−5°C .
- Reactivity: The dichloro substitution increases steric hindrance and electronic deactivation compared to mono-substituted derivatives.
- Oxidation Behavior: DCTeMB can be oxidized to dichlorinated benzoic acids using methods like HNO₃ or KMnO₄/phase-transfer catalysis. The chloroethyl derivative may resist oxidation at the ethyl group but could undergo ring-directed reactions .
3-(2-Bromoethyl)-1,2,4,5-Tetramethylbenzene
- Structural Comparison : Replacing chlorine with bromine in the ethyl chain increases the leaving-group ability (Br⁻ > Cl⁻), making the bromoethyl derivative more reactive in SN2 reactions .
- The chloroethyl analog may exhibit similar alkylating properties but with slower reaction kinetics due to weaker leaving-group capacity .
Parent Compound: 1,2,4,5-Tetramethylbenzene (Durene)
- Physical Properties : Durene has a molecular weight of 134.22 g/mol, boiling point of 196–198°C, and serves as a calibration standard in NMR due to its symmetry and stability .
- Chemical Behavior: The addition of a chloroethyl group increases molecular weight (predicted ~182.7 g/mol) and introduces a reactive site.
Data Tables
Table 2: Reactivity Comparison of Halogenated Derivatives
| Compound | Leaving Group Ability | Cross-Linking Potential | Biological Activity |
|---|---|---|---|
| 3-Chloro-Durene | Moderate | Low | Limited |
| 3-(2-Chloroethyl)-Durene | High (via elimination) | High | Possible alkylation |
| 3-(2-Bromoethyl)-Durene | Very High | Very High | Metabolite detected |
Biological Activity
3-(2-Chloroethyl)-1,2,4,5-tetramethylbenzene, a compound with significant structural complexity, has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a benzene ring substituted with four methyl groups and a chloroethyl group. This unique configuration contributes to its reactivity and biological interactions.
The primary mechanism of action for this compound is its role as an alkylating agent . The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This interaction can lead to:
- Inhibition of DNA replication : The compound targets the N7 position of guanine in DNA, disrupting normal replication processes.
- Protein synthesis interference : Alkylation of thiol groups in proteins can inhibit their function and stability.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits various biological activities that may be harnessed for therapeutic purposes:
- Anticancer Properties : Due to its alkylating ability, this compound is being investigated for its potential use in cancer therapy. It may induce apoptosis in cancer cells by damaging their DNA.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains .
Case Study 1: Anticancer Activity
A study conducted on the effects of alkylating agents on cancer cell lines demonstrated that compounds similar to this compound significantly inhibited cell proliferation. The study highlighted the compound's effectiveness in inducing cell death through DNA damage mechanisms.
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial activity of chloroethyl-substituted compounds. Results indicated that this compound showed promising inhibitory effects against Gram-positive bacteria. The study concluded that further exploration into its mechanism could lead to new antimicrobial agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
